molecular formula C19H17BrN2O4 B10946447 5-[(2-bromophenoxy)methyl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)furan-2-carboxamide

5-[(2-bromophenoxy)methyl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)furan-2-carboxamide

Cat. No.: B10946447
M. Wt: 417.3 g/mol
InChI Key: UQKQJCMKVRBBAV-UHFFFAOYSA-N
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Description

5-[(2-BROMOPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE is an organic compound with a complex structure that includes a bromophenoxy group, a pyridinyl group, and a furamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-BROMOPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the 2-bromophenoxy intermediate.

    Coupling with Pyridinyl Group: The bromophenoxy intermediate is then coupled with a pyridinyl derivative under specific conditions to form the desired compound.

    Formation of Furamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-BROMOPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-[(2-BROMOPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-BROMOPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-BROMOPHENOXY)METHYL]-N-(2,4-DIMETHOXYPHENYL)-2-FURAMIDE: This compound has a similar structure but with methoxy groups instead of methyl groups.

    5-[(2-BROMOPHENOXY)METHYL]-N-METHYL-N-PHENYL-2-FURAMIDE: This compound features a methyl and phenyl group instead of the pyridinyl group.

Uniqueness

The uniqueness of 5-[(2-BROMOPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17BrN2O4

Molecular Weight

417.3 g/mol

IUPAC Name

5-[(2-bromophenoxy)methyl]-N-(2,4-dimethyl-6-oxopyridin-1-yl)furan-2-carboxamide

InChI

InChI=1S/C19H17BrN2O4/c1-12-9-13(2)22(18(23)10-12)21-19(24)17-8-7-14(26-17)11-25-16-6-4-3-5-15(16)20/h3-10H,11H2,1-2H3,(H,21,24)

InChI Key

UQKQJCMKVRBBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br

Origin of Product

United States

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